BenchChemオンラインストアへようこそ!

(3S,11bS)-tetrabenazine

Stereochemistry Binding Affinity VMAT2

This (3S,11bS)-Tetrabenazine is the purified (-)-enantiomer of tetrabenazine, exhibiting 8000-fold lower VMAT2 binding affinity than the active (+)-form. It is an indispensable negative control for confirming stereospecific VMAT2 engagement in pharmacological assays. Also serves as a critical reference standard for chiral HPLC/SFC method validation and enantiomeric purity testing. Procure this specific stereoisomer to ensure experimental accuracy.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 1026016-84-1
Cat. No. B3024295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,11bS)-tetrabenazine
CAS1026016-84-1
SynonymsNitoman
Tetrabenazine
Xenazine
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
InChIKeyMKJIEFSOBYUXJB-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3S,11bS)-Tetrabenazine (CAS 1026016-84-1) for Precise VMAT2 Research


(3S,11bS)-Tetrabenazine, also known as (-)-Tetrabenazine, is a single enantiomer of the vesicular monoamine transporter 2 (VMAT2) inhibitor Tetrabenazine . It is defined by its specific (3S,11bS) stereochemistry, which differentiates it from its enantiomer, (+)-Tetrabenazine, and from the racemic mixture. While the racemic form is an approved therapeutic for hyperkinetic movement disorders such as chorea associated with Huntington's disease [1], the individual enantiomers are essential research tools for investigating the stereospecificity of VMAT2 inhibition and its downstream effects .

Why (3S,11bS)-Tetrabenazine Cannot Be Substituted with Racemic Tetrabenazine in VMAT2 Assays


In-class VMAT2 inhibitors cannot be generically substituted due to profound differences in potency and off-target liability driven by stereochemistry and metabolism [1]. The enantiomers of tetrabenazine exhibit an 8000-fold difference in VMAT2 binding affinity, with the (+)-enantiomer being the highly potent form and the (-)-enantiomer demonstrating negligible activity [2]. Similarly, deuterated analogs like deutetrabenazine or structurally distinct inhibitors like valbenazine possess unique pharmacokinetic and metabolic profiles that preclude direct interchangeability without adjusting for exposure, dosing frequency, and off-target effects [3]. For accurate experimental design and data interpretation in pharmacological studies, procurement of the specific stereoisomer, (3S,11bS)-Tetrabenazine, is essential.

Quantitative Evidence for (3S,11bS)-Tetrabenazine Differentiation: Comparator-Based Data


Enantioselectivity of VMAT2 Binding: 8000-fold Difference in Ki Between (+)- and (-)-Tetrabenazine

In a direct comparison using a radioligand binding assay, the VMAT2 inhibitory activity of the two tetrabenazine enantiomers was assessed. (+)-Tetrabenazine exhibited a Ki value of 4.47 nM, demonstrating high potency. In contrast, (-)-Tetrabenazine ((3S,11bS)-Tetrabenazine) was significantly less potent, with a Ki value of 36,400 nM. This quantifies an 8000-fold difference in binding affinity [1].

Stereochemistry Binding Affinity VMAT2

Comparative Binding Kinetics: Racemic Tetrabenazine vs. Pure Enantiomers in Rat Striatum

The binding affinity of (-)-Tetrabenazine can be contextualized against the racemic mixture (±)-Tetrabenazine and its more potent (+)-enantiomer. Another study quantified VMAT2 binding in rat brain striatum, finding that (+)-α-dihydrotetrabenazine, a metabolite of the (+)-enantiomer, had a Ki of 0.97 nM, whereas the corresponding (-)-isomer was inactive with a Ki of 2.2 µM (2,200 nM) [1]. This stark difference, exceeding 2000-fold, underscores the stereospecificity of the VMAT2 binding pocket, where the (3S,11bS) configuration leads to a dramatic loss in affinity [2].

Binding Kinetics VMAT2 Radioligand Assay

In Vivo Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine

While this section pertains to the racemic drug, it illustrates why the parent compound class is subject to substitution. Deutetrabenazine, a deuterated form of tetrabenazine, was directly compared to tetrabenazine in healthy volunteers. Deutetrabenazine achieved a 3- to 4-fold longer half-life for its active metabolites (total α+β-HTBZ) and an 11-fold lower peak-to-trough fluctuation at steady state compared to tetrabenazine [1]. These significant pharmacokinetic differences highlight that even closely related analogs are not interchangeable.

Pharmacokinetics Metabolism Half-life

Validated Applications for (3S,11bS)-Tetrabenazine in Research and Development


Use as a Stereospecific Negative Control in VMAT2 Inhibition Studies

Given its 8000-fold lower VMAT2 binding affinity compared to (+)-Tetrabenazine [1], (3S,11bS)-Tetrabenazine serves as an ideal negative control. This application is critical for confirming the stereospecificity of observed VMAT2-dependent effects in in vitro assays or in vivo models. By comparing the active (+)-enantiomer to the inactive (-)-enantiomer, researchers can confidently attribute biological outcomes to VMAT2 engagement.

Reference Standard for Analytical Method Development and Chiral Purity Assessment

In pharmaceutical quality control, (3S,11bS)-Tetrabenazine is a necessary reference standard for developing and validating chiral separation methods, such as chiral HPLC or SFC [1]. It is essential for determining the enantiomeric purity of tetrabenazine drug substance and drug product batches, ensuring that the inactive (-)-enantiomer is not present above specified limits in the racemic formulation .

Tool for Investigating the Role of VMAT2 in Non-Canonical Pathways

Because of its minimal VMAT2 activity, (3S,11bS)-Tetrabenazine can be used to differentiate VMAT2-mediated monoamine depletion from off-target effects that might be shared by both enantiomers. This is particularly valuable in complex neurological models where tetrabenazine is known to interact with other systems, such as dopamine receptors at high concentrations [1].

Quote Request

Request a Quote for (3S,11bS)-tetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.